Product packaging for Methyl 2-benzyl-3-oxobutanoate(Cat. No.:CAS No. 3666-82-8)

Methyl 2-benzyl-3-oxobutanoate

Cat. No.: B3132342
CAS No.: 3666-82-8
M. Wt: 206.24 g/mol
InChI Key: WYOAKCUFYGFYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-benzyl-3-oxobutanoate (CAS 3666-82-8) is a highly versatile β-keto ester that serves as a adaptable synthetic intermediate and building block for constructing complex molecular architectures . Its reactivity stems from the β-keto ester functional group, which allows for a variety of chemical transformations. The compound is particularly valuable in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules . A key area of research for this compound is in biocatalysis and asymmetric synthesis. It can be used as a substrate for transaminase enzymes to produce α-substituted β-amino ester derivatives with high conversions and excellent enantiomeric excess . Furthermore, the related compound, benzyl 2-methyl-3-oxobutanoate, undergoes asymmetric enzymatic reduction using baker's yeast to produce chiral hydroxy esters, which are crucial intermediates in the pharmaceutical industry . The classic method for synthesizing this compound and its analogues is through the alkylation of a β-keto ester enolate, such as methyl acetoacetate, with a benzyl halide . This reaction highlights the accessibility of the α-position for introducing substituents, a key feature of its synthetic utility. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B3132342 Methyl 2-benzyl-3-oxobutanoate CAS No. 3666-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-benzyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9(13)11(12(14)15-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOAKCUFYGFYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2 Benzyl 3 Oxobutanoate and Its Analogues

Chemo- and Regioselective Synthetic Routes

The precise control of reactivity at different functional groups (chemoselectivity) and positions (regioselectivity) is paramount in modern organic synthesis. For a molecule like methyl 2-benzyl-3-oxobutanoate, which possesses multiple reactive sites, such control is crucial for its efficient preparation and subsequent elaboration.

The most common and direct method for synthesizing α-substituted β-keto esters is through the alkylation of an enolate. The acetoacetic ester synthesis is a classic example of this strategy, allowing for the formation of a new carbon-carbon bond at the α-position, located between the two carbonyl groups. askthenerd.comlibretexts.org

The synthesis of this compound typically begins with the deprotonation of a parent β-keto ester, such as methyl acetoacetate (B1235776), using a suitable base. tcd.ie The acidic α-hydrogens (pKa ≈ 10-11) are readily removed by bases like sodium ethoxide or sodium hydride to generate a nucleophilic enolate ion. askthenerd.comtcd.ie This enolate is stabilized by delocalization of the negative charge onto the two adjacent oxygen atoms.

The subsequent step involves the reaction of this enolate with an alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org For the synthesis of this compound, a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, serves as the electrophile. libretexts.orgtcd.ie The choice of the alkylating agent is critical; primary and benzylic halides are ideal as they are highly reactive in SN2 reactions. libretexts.org182.160.97 Secondary halides are less effective, and tertiary halides are unsuitable as they tend to undergo elimination reactions. libretexts.org The reaction is regioselective, with alkylation occurring almost exclusively at the central carbon atom due to the formation of the more stable enolate. 182.160.97

Microwave-assisted, solvent-free alkylation of ethyl acetoacetate has also been demonstrated using bases like potassium carbonate, providing C-alkylated products in good yields within minutes. mdpi.com

Table 1: Summary of Alkylation Conditions for Beta-Keto Esters

Parent EsterBaseAlkylating AgentSolventKey FindingsReference
Ethyl acetoacetateSodium ethoxideBenzyl chlorideEthanol (B145695)Classic SN2 substitution to form the enolate, followed by alkylation. tcd.ie
Ethyl acetoacetatePotassium carbonate (K₂CO₃)Benzyl bromideSolvent-free (Microwave)Yields of 59-82% were achieved in 3-4.5 minutes. mdpi.com
General β-keto esterLDA (Lithium diisopropylamide)Primary or benzylic halideAnhydrous ether (e.g., THF)LDA completely converts the keto-ester to the enolate, preventing self-condensation. askthenerd.com
Ethyl acetoacetateBF₃·OEt₂ (Lewis Acid)Benzhydryl alcoholCH₂Cl₂Acid-mediated reaction providing quantitative yields of the benzhydrylated product. researchgate.net

Precursors to this compound, and the compound itself, are valuable building blocks for the synthesis of complex heterocyclic systems through condensation and cyclization reactions. A notable example is the Fischer indole (B1671886) synthesis, a powerful method for constructing the indole ring system.

In one reported pathway, a precursor structurally related to the target compound, methyl 4-(2-nitrophenyl)-3-oxobutanoate, was used to synthesize an indolobenzazepine scaffold. beilstein-journals.org This precursor underwent a Fischer indole reaction with 1-benzyl-1-phenylhydrazine (B1581896) in acetic acid. beilstein-journals.org The reaction proceeds via the formation of a phenylhydrazone, followed by a rsc.orgrsc.org-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the indole core. This demonstrates how a β-keto ester backbone can be strategically employed to generate complex, polycyclic molecules with potential medicinal applications. beilstein-journals.orgbeilstein-journals.org

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom-economical approach to creating molecular complexity. While direct palladium-catalyzed C-H activation on this compound is not widely documented in the provided sources, the principles are highly relevant for creating analogues. This strategy can target either the sp³ C-H bonds of the benzylic methylene (B1212753) group or the sp² C-H bonds of the aromatic ring.

For instance, regioselective palladium-catalyzed C-H activation, mediated by a directing group, could be used to introduce substituents at the ortho position of the benzyl ring. This would allow for the synthesis of a library of analogues with diverse functionalities, potentially altering their chemical or biological properties. A failed attempt to synthesize an open-chain precursor from indole and 2-bromo-N-(2-bromophenyl)acetamide using regioselective palladium-catalyzed norbornene-mediated C–H activation highlights the complexities and challenges in applying these methods. beilstein-journals.org

One-pot syntheses and multi-component reactions (MCRs) are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates.

A "one-pot, one-step" method has been developed for the synthesis of β-keto esters from acyl chlorides and sodium ethyl acetoacetate in ethanol. researchgate.net This procedure involves the initial acylation of the enolate, followed by a deacetylation step that is achieved simply by heating the reaction mixture at reflux. researchgate.net Such a process could be adapted for the synthesis of various α-substituted β-keto esters, enhancing synthetic efficiency. Furthermore, amine-catalyzed, metal-free processes have been developed for the chemo- and regioselective synthesis of highly functionalized benzene (B151609) rings, showcasing modern approaches to building complex structures under environmentally friendly conditions. rsc.org

Palladium-Catalyzed C-H Activation and Functionalization in Benzyl-Containing Systems Relevant to the Compound

Stereoselective Synthesis of this compound Derivatives

Introducing chirality into the structure of this compound derivatives is of significant interest, as stereoisomers can exhibit distinct biological activities. The two main sites for introducing stereochemistry are the α-carbon and the β-carbonyl carbon.

The reduction of the β-ketone is a common strategy to create a chiral β-hydroxy ester. Enantioselective reductions can be achieved using biocatalysts or chiral metal complexes. Lipases, for example, can be used for the kinetic resolution of racemic alcohols via transesterification with a β-keto ester, producing chiral β-keto ester products. google.com Specifically, Candida antarctica lipase (B570770) B is a preferred enzyme for this transformation. google.com

Another approach is the direct asymmetric reduction of the ketone. Transaminases have been used to catalyze the reaction of this compound with an amine donor, such as isopropylamine (B41738). rsc.org This reaction can produce chiral β-amino esters with excellent enantiomeric excess (ee >99%). rsc.org

Furthermore, the α-position can be functionalized enantioselectively. For instance, the enantioselective fluorination of ethyl 2-benzyl-3-oxobutanoate has been reported. mdpi.com While some copper-based catalyst systems failed to produce the fluorinated product, others, such as a system using a Cu/diphenylamine-linked bis(oxazoline) in a ball mill, afforded the fluorinated derivative in moderate yield (60%) and enantioselectivity (61% ee). mdpi.com

Table 2: Examples of Enantioselective Derivatizations of Beta-Keto Esters

SubstrateTransformationCatalyst/ReagentProduct TypeEnantiomeric Excess (ee)Reference
This compoundReductive aminationTransaminase (ATA-103 or ATA-113) / Isopropylamineβ-amino ester>99% rsc.org
Ethyl 2-benzyl-3-oxobutanoateFluorinationCu/diphenylamine-linked bis(oxazoline) / NFSIα-fluoro β-keto ester61% mdpi.com
Racemic alcoholsTransesterificationCandida antarctica lipase B / β-keto esterChiral β-keto esterUp to 93% google.com

Diastereoselective Control in the Synthesis of Related Chiral Intermediates

The synthesis of chiral intermediates from α-substituted β-keto esters requires precise control over the formation of new stereocenters, leading to specific diastereomers. Diastereoselective reduction of the β-keto group is a key strategy, where the stereochemical outcome is dictated by the choice of reagents and reaction conditions, often leveraging chelation control. researchgate.net The stereochemical course of the reduction of α-alkyl-β-keto esters can be influenced by the nature of the metal atom in Lewis acid-mediated reductions. researchgate.net

Lewis acids, in combination with complex borohydride (B1222165) reducing agents, are pivotal in directing the stereochemistry of the reduction. researchgate.netingentaconnect.com The formation of a chelate between the Lewis acid and the carbonyl groups of the β-keto ester locks the molecule into a rigid conformation, exposing one face of the ketone to nucleophilic attack by a hydride. For instance, the use of strongly chelating titanium tetrachloride (TiCl₄) with a pyridine-borane complex (py·BH₃) preferentially yields the syn-diastereomer with high diastereoselectivity. researchgate.netingentaconnect.com In contrast, employing non-chelating Lewis acids like cerium trichloride (B1173362) (CeCl₃) with sterically demanding reducing agents such as lithium triethylborohydride (LiEt₃BH) favors the formation of the anti-diastereomer. researchgate.netingentaconnect.com

This methodology has been successfully applied to achieve high diastereomeric ratios (dr) for various substrates. researchgate.net For the syn-selective reduction, diastereoselectivities of up to 99% dr have been reported. researchgate.netingentaconnect.com Similarly, high anti-selectivity can be achieved using the cerium-based method. researchgate.netingentaconnect.com These approaches provide reliable pathways to both syn- and anti-α-alkyl-β-hydroxy esters, which are valuable chiral building blocks. researchgate.net

Table 1: Lewis Acid-Mediated Diastereoselective Reduction of α-Substituted β-Keto Esters

Target DiastereomerLewis AcidReducing AgentTypical Diastereomeric Ratio (dr)Reference
synTitanium Tetrachloride (TiCl₄)Pyridine-Borane (py·BH₃)up to 99% researchgate.net, ingentaconnect.com
antiCerium Trichloride (CeCl₃)Lithium Triethylborohydride (LiEt₃BH)High researchgate.net, ingentaconnect.com

Biocatalytic Strategies for Asymmetric Transformations, including Enzyme-Mediated Reductions

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for producing chiral compounds. nih.govresearchgate.net Enzyme-catalyzed reductions of β-keto esters are particularly valuable for establishing chiral centers with high enantiopurity, a process that is scalable for industrial production. nih.gov These transformations can be carried out using isolated enzymes or whole-cell systems, the latter of which provides the advantage of in-situ cofactor regeneration. scielo.br

A variety of microorganisms and their isolated enzymes, known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), have been employed for the asymmetric reduction of β-keto esters. nih.govnih.gov For example, the stereoselective reduction of ethyl 2-(benzamidomethyl)-3-oxobutanoate, an analogue of the title compound, was investigated using different yeast strains. researchgate.net It was found that Kluyveromyces marxianus var. lactis CL69 produced the (2R,3S)-hydroxybutanoate with >99% enantiomeric excess (ee) and 98% diastereomeric excess (de). researchgate.net Conversely, Pichia glucozyma CBS 5766 yielded the (2S,3S)-diastereomer as the main product with >99% ee and 86% de. researchgate.net

The choice of biocatalyst can determine the configuration of the resulting β-hydroxy ester. While many microorganisms like Saccharomyces cerevisiae (baker's yeast) typically produce the (S)-enantiomer, other species can yield the (R)-enantiomer. researchgate.netscielo.br A study using Kluyveromyces marxianus on a series of β-ketoesters resulted in four compounds with the (R)-configuration and two with the (S)-configuration, with four of the products exhibiting >99% ee. scielo.br Ketoreductases have also been applied in dynamic kinetic resolution (DKR) processes for α-substituted β-keto esters, an efficient strategy for converting a racemate entirely into a single, optically pure stereoisomer. frontiersin.org

Table 2: Enzyme-Mediated Reduction of Various β-Keto Esters

BiocatalystSubstrateProduct ConfigurationEnantiomeric Excess (ee)Diastereomeric Excess (de)Reference
K. marxianus var. lactisEthyl 2-(benzamidomethyl)-3-oxobutanoate(2R,3S)>99%98% researchgate.net
P. glucozyma CBS 5766Ethyl 2-(benzamidomethyl)-3-oxobutanoate(2S,3S)>99%86% researchgate.net
Kluyveromyces marxianusVarious β-ketoesters(R) or (S)up to >99%N/A scielo.br
Baker's YeastEthyl 4-chloro-3-oxobutanoate(S)97%N/A researchgate.net
KRED-P2-D11Ethyl 2-diazo-4-chloro-3-oxobutanoate(R)>99%N/A mdpi.com

Application of Chiral Auxiliary and Organocatalysis in Asymmetric Synthetic Pathways

Asymmetric synthesis relies on various strategies to induce chirality, with chiral auxiliaries and organocatalysis representing two powerful approaches for transforming achiral β-keto esters into valuable chiral building blocks.

A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary can be removed and potentially recycled. wikipedia.org In the context of β-keto ester chemistry, chiral cyclic diols have proven to be effective auxiliaries for guiding asymmetric alkylation reactions. researchgate.net Evans' N-acyloxazolidinones are another prominent class of chiral auxiliaries that can be used to control stereochemistry in reactions like aldol (B89426) additions, after which the resulting β-hydroxy ketone can be further manipulated. uwindsor.ca

Organocatalysis, the use of small, metal-free organic molecules to catalyze asymmetric reactions, has emerged as a major field in synthetic chemistry. magtech.com.cnacs.org β-Keto esters are excellent substrates for a wide range of organocatalytic α-functionalizations due to their acidic α-proton. magtech.com.cn For example, cinchona alkaloids have been used as organocatalysts for the enantioselective α-hydroxylation of β-keto esters with cumyl hydroperoxide as the oxidant, achieving high yields and enantioselectivities up to 80% ee. acs.org In a different transformation, simple primary β-amino alcohols can catalyze the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org Furthermore, bifunctional organocatalysts, such as guanidine-bisurea derivatives, have been developed for the asymmetric α-amination of indanone-derived β-keto esters using diethyl azodicarboxylate (DEAD), affording the products in excellent yields (up to 99%) and high enantioselectivities (up to 94% ee). beilstein-journals.org

Table 3: Examples of Organocatalyzed Asymmetric Reactions of β-Keto Esters

Reaction TypeCatalystSubstrate TypeYieldEnantiomeric Excess (ee)Reference
α-HydroxylationDihydroquinineIndanone-derived β-keto esterHighup to 80% acs.org
α-AminationGuanidine-bisurea (1f)Indanone-derived β-keto esterup to 99%up to 94% beilstein-journals.org
Michael AdditionPrimary β-amino alcoholβ-keto ester + nitroalkeneHighHigh rsc.org

Industrial Scale-Up and Process Optimization in Synthesis of Relevant Beta-Keto Esters

The synthesis of β-keto esters is fundamental in the chemical industry, as these compounds are crucial intermediates for producing pharmaceuticals, agrochemicals, and fine chemicals. numberanalytics.com Consequently, developing synthetic routes that are scalable, efficient, and environmentally sustainable is of paramount importance.

The Claisen condensation is a classic and powerful method for forming β-keto esters that is widely used for large-scale industrial synthesis. numberanalytics.com Its scalability is a significant advantage for the bulk production of key intermediates. numberanalytics.com Another common and industrially relevant transformation is the transesterification of β-keto esters. rsc.org This reaction is often necessary to modify the ester group to a more suitable form for a subsequent synthetic step and avoids the need to generate intermediate carboxylic acids, which can have poor solubility and are prone to decarboxylation. rsc.org Given the slow kinetics of transesterification, catalysts are generally required. rsc.org Industrial trends favor the use of heterogeneous catalysts or environmentally benign options like boric acid to improve yields, selectivity, and reduce environmental impact. rsc.org

For the production of chiral β-hydroxy esters, biocatalytic reductions are particularly attractive at an industrial scale. nih.gov These enzyme-based processes operate under mild conditions and offer high selectivity, aligning with the principles of green chemistry. rsc.org Process optimization often focuses on improving catalyst performance and reusability. For instance, the development of robust, thermophilic alcohol dehydrogenases that are co-immobilized with the necessary cofactor (NADH) creates a self-sufficient heterogeneous biocatalyst. rsc.org Such a system can be reused for multiple reaction cycles, significantly improving process efficiency and cost-effectiveness for large-scale applications. rsc.org In other cases, process optimization may involve multigram scale synthesis under demanding conditions, such as the deoxofluorination of β-keto esters using SF₄ in an autoclave, where practical recommendations for safe handling are crucial for semi-industrial applications. thieme-connect.comenamine.net

Mechanistic Investigations of Reactions Involving Methyl 2 Benzyl 3 Oxobutanoate

Reaction Pathway Elucidation

The oxidation of β-keto esters, including methyl 2-benzyl-3-oxobutanoate, is a pivotal transformation in organic synthesis, providing access to valuable α-hydroxy β-keto esters and other oxidized products. The mechanisms of these oxidations are diverse and highly dependent on the oxidant and reaction conditions employed.

One prominent pathway involves the use of manganese(III) acetate (B1210297) [Mn(OAc)₃]. In the oxidation of 2-substituted acetoacetate (B1235776) esters, the rate-determining step is the loss of a proton from the initial complex formed between the β-keto ester and Mn(III). brandeis.edu For 2-unsubstituted acetoacetate esters, the mechanism varies based on the presence of an alkene. In the presence of an alkene, the rate-determining step is the oxidation of a ternary complex involving Mn(III), the β-keto ester, and the alkene. brandeis.edu In the absence of an alkene, a slower electron transfer from the enolate to the metal center is rate-determining. brandeis.edu Overoxidation of the product can be a challenge, particularly in oxidative cyclizations, but this can be mitigated by using 2-chloroacetoacetates followed by a reduction step. brandeis.edu

Visible light-induced transition metal-catalyzed aerobic oxidation represents a more sustainable approach. For instance, a salan-copper(II) complex can catalyze the asymmetric α-hydroxylation of β-keto esters using air as the oxidant, affording enantioenriched α-hydroxyl β-keto esters. researchgate.net While specific mechanistic details for this compound are not extensively detailed in this context, the general mechanism is believed to involve the formation of a copper-enolate intermediate which then reacts with oxygen.

Another avenue for oxidation is through photoredox catalysis. This method can generate 1,3-dicarbonyl radicals from β-ketoester enolates through a single-electron oxidation by a photoexcited iridium catalyst. nih.gov This radical can then undergo further reactions. nih.gov This "electron borrowing" mechanism highlights a stepwise process of oxidation and subsequent reduction of a cyclized radical intermediate. nih.gov

The table below summarizes key aspects of different oxidation mechanisms applicable to β-keto esters.

Oxidation MethodKey Mechanistic FeaturesRate-Determining Step (if known)Ref.
Manganese(III) Acetate Formation of a Mn(III)-enolate complex.For 2-substituted esters: proton loss from the ester-Mn(III) complex. For 2-unsubstituted esters (with alkene): oxidation of the ternary complex. brandeis.edu
Visible Light/Copper Catalysis Formation of a copper-enolate intermediate, reaction with aerobic oxygen.Not explicitly detailed. researchgate.net
Photoredox Catalysis (Iridium) Single-electron oxidation of the β-ketoester enolate to a radical intermediate.Not explicitly detailed. nih.gov

It is important to note that while these mechanisms are described for β-keto esters in general, the specific reactivity of this compound will be influenced by the steric and electronic properties of the benzyl (B1604629) group at the α-position.

The reduction of the keto group in β-keto esters like this compound is a critical reaction for generating chiral β-hydroxy esters, which are valuable synthetic intermediates. The stereochemical and chemoselective outcomes of these reductions are highly dependent on the reducing agent, catalyst, and substrate structure.

Chemical Reductions: Chemical reductions offer alternative and often more predictable stereochemical control. The use of sodium borohydride (B1222165) (NaBH₄) is a common method for reducing the ketone functionality. masterorganicchemistry.com However, for α,β-unsaturated ketones, this can sometimes lead to undesired conjugate reduction. masterorganicchemistry.com The Luche reduction, which employs NaBH₄ in the presence of a Lewis acid like cerium chloride, enhances the chemoselectivity for 1,2-reduction of the carbonyl group. masterorganicchemistry.com

Asymmetric transfer hydrogenation (ATH) using Noyori-type catalysts is a powerful method for the dynamic kinetic resolution (DKR) of α-substituted β-keto esters. This approach can produce β-hydroxy esters with two contiguous stereocenters with excellent enantio- and diastereocontrol. The diastereoselectivity of these reactions can be sensitive to the solvent; for example, reductions in methanol (B129727) can lead to a decrease in diastereoselectivity compared to other solvents. An interesting observation is the diametric reversal in diastereofacial selection in the ATH of acyl phosphonates compared to the analogous α-keto esters, highlighting subtle but crucial substrate-catalyst interactions. nih.gov

The following table summarizes the stereochemical outcomes of different reduction methods for β-keto esters.

Reduction MethodCatalyst/ReagentTypical Stereochemical OutcomeFactors Influencing StereoselectivityRef.
Yeast Bioreduction Bakers' YeastPredominantly (S)-hydroxy esterAlkoxy group of the ester researchgate.net
Asymmetric Transfer Hydrogenation (DKR) Noyori-type Ru-catalystsHigh enantio- and diastereoselectivity (syn or anti depending on catalyst and substrate)Solvent, catalyst structure
Metal Hydride Reduction NaBH₄ / Lewis Acid (e.g., CeCl₃)Chemoselective 1,2-reductionLewis acid enhances selectivity for carbonyl reduction masterorganicchemistry.com

The nature and position of substituents on the β-keto ester framework, including this compound, play a crucial role in determining the selectivity, stereocontrol, and kinetics of its reactions.

Electronic Effects: In the enzymatic reduction of aryl ketones, the electronic nature of substituents on the aromatic ring can influence reaction rates. For meta- and para-substituted derivatives, reaction rates often correlate with Hammett σ-coefficients, indicating a dependence on the electronic properties of the substituent. researchgate.net For instance, in the transesterification of benzylic alcohols with β-keto esters catalyzed by methylboronic acid, electron-donating groups on the benzyl ring increase reactivity, while electron-withdrawing groups decrease it. rsc.org

Steric Effects: Steric hindrance is a significant factor in many reactions. In the yeast-mediated reduction of 2-alkyl-3-oxobutanoates, the size of the alkyl group at the α-position and the structure of the alkoxy group influence diastereoselectivity. researchgate.netoup.com For example, bulky alkyl substituents in the ester group can shift the selectivity towards the syn isomer. oup.com In the reduction of ortho-substituted aryl ketones, only substituents with a low steric impact, such as fluorine or a cyano group, are well-tolerated. researchgate.net

Substituent Position: The position of a substituent can dramatically alter reactivity and selectivity. For example, para-nitro substituted benzylidene derivatives of methyl 3-oxobutanoate exhibit significantly higher antimicrobial activity than their ortho-substituted counterparts, which is attributed to enhanced electrophilicity.

Kinetic vs. Thermodynamic Control: In some reactions, the reaction conditions can dictate the final product distribution. For the diastereoselective reduction of certain α-substituted β-keto esters, thermodynamically controlled conditions (higher temperature, longer reaction time) can lead to higher threo-selectivity compared to kinetically controlled conditions. researchgate.net

The table below provides examples of how substituents affect various reactions of β-keto esters.

Unraveling Stereochemical and Chemoselective Reduction Pathways

Role of Catalysis in Mechanistic Control

Metal catalysts are instrumental in a wide array of transformations involving β-keto esters like this compound, offering pathways to products with high efficiency and selectivity. The proposed catalytic cycles for these reactions provide insight into the role of the metal center.

Palladium Catalysis: Palladium complexes are versatile catalysts for various reactions. In C-H activation/annulation cascades, a Pd(II) catalyst can coordinate to a directing group, facilitating intramolecular C-H activation. snnu.edu.cn The resulting palladacycle can then undergo insertion of an alkyne or alkene, followed by reductive elimination to form a new ring system and regenerate the Pd(II) catalyst. snnu.edu.cnresearchgate.net For example, in the synthesis of phenanthrenes, a Pd-carboxylate intermediate is proposed to undergo decarboxylation, followed by alkyne insertion and reductive elimination. snnu.edu.cn

Copper Catalysis: Copper catalysts are effective in asymmetric Henry reactions and α-hydroxylation. In the enantioselective Henry reaction of β,γ-unsaturated α-ketoesters with nitromethane (B149229), a chiral copper complex is proposed to coordinate to the ketoester, activating it for nucleophilic attack by the nitromethane anion. nih.gov For visible light-induced α-hydroxylation, a salan-copper(II) complex is thought to form a copper-enolate, which then reacts with molecular oxygen. researchgate.net

Rhodium Catalysis: Rhodium catalysts are used in N-H insertion reactions with α-diazo-β-keto esters to form α-amino-β-keto esters. beilstein-journals.org The proposed mechanism involves the formation of a rhodium carbene intermediate from the diazo compound, which then undergoes insertion into the N-H bond of an amine.

Lewis Acid Catalysis: Lewis acids like Ti(IV) complexes are used in the α-halogenation of β-keto esters. The Lewis acid coordinates to the carbonyl oxygen, increasing the acidity of the α-proton and facilitating enolate formation. The chiral ligands on the metal then direct the electrophilic attack of the halogenating agent to one face of the enolate. acs.org

The following table outlines proposed catalytic cycles for selected metal-catalyzed reactions of β-keto esters.

Metal CatalystReaction TypeProposed Catalytic Cycle StepsRef.
Palladium(II) C-H Activation/Annulation1. Coordination and C-H activation to form a palladacycle. 2. Insertion of an unsaturated partner (e.g., alkyne). 3. Reductive elimination to form the product and regenerate Pd(II). snnu.edu.cnresearchgate.net
Copper(II) Asymmetric Henry Reaction1. Coordination of the β,γ-unsaturated α-ketoester to the chiral Cu(II) complex. 2. Deprotonation of nitromethane. 3. Enantioselective nucleophilic attack of the nitronate on the activated ketoester. nih.gov
Rhodium(II) N-H Insertion1. Reaction of the α-diazo-β-keto ester with the Rh(II) catalyst to form a rhodium carbene. 2. Nucleophilic attack of an amine on the carbene. 3. Proton transfer to generate the product and regenerate the Rh(II) catalyst. beilstein-journals.org
Titanium(IV)/TADDOL α-Fluorination1. Formation of a chiral Ti-enolate from the β-keto ester. 2. Enantioselective attack of an electrophilic fluorine source (e.g., Selectfluor®). mdpi.com

Organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of β-keto esters, including this compound, avoiding the use of potentially toxic or expensive metals. researchgate.net These systems operate through various activation modes, profoundly influencing the stereochemical outcome of the reaction.

Enamine and Iminium Catalysis: Primary and secondary amines are common organocatalysts that react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions. In the context of β-keto esters, which are often used as nucleophiles, chiral primary amines can catalyze γ-position-selective Mannich reactions. acs.org The reaction proceeds through the formation of an enamine at the γ-position, which then attacks an imine electrophile. The stereochemistry is controlled by the chiral environment created by the catalyst. acs.org

Hydrogen Bonding Catalysis: Catalysts bearing hydrogen-bond donor groups, such as thioureas and Cinchona alkaloids, can activate β-keto esters and electrophiles simultaneously. acs.org In the enantioselective α-chlorination of β-keto esters, hybrid catalysts incorporating both a quaternary ammonium (B1175870) salt for phase-transfer catalysis and a hydrogen-bond donor have been developed. acs.org These catalysts are proposed to form a ternary complex with the enolate of the β-keto ester and the electrophilic chlorine source, with the hydrogen bonding interactions playing a key role in organizing the transition state for high stereoselectivity. acs.org

Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, are effective in promoting enantioselective reactions of β-keto esters under biphasic conditions. acs.orgmdpi.com In the fluorination of β-keto esters, a chiral quaternary ammonium salt transports the enolate from the aqueous basic phase to the organic phase, where it reacts with an electrophilic fluorine source. The bulky chiral scaffold of the catalyst shields one face of the enolate, leading to an enantioselective reaction. mdpi.com

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes can catalyze a variety of reactions, including the dynamic kinetic resolution of α-substituted-β-keto esters to form β-lactones. luc.edu The proposed mechanism involves the NHC attacking the ketone to form a Breslow intermediate, which then adds to an aldehyde. The stereochemistry is determined in the subsequent intramolecular cyclization step. luc.edu

The table below summarizes different organocatalytic systems and their role in controlling stereochemistry in reactions of β-keto esters.

Elucidation of Enzymatic Reaction Mechanisms in Biocatalytic Processes

The application of biocatalysis in organic synthesis offers a powerful and environmentally benign alternative to traditional chemical methods for the production of enantiomerically pure compounds. For substrates like this compound, which possess a prochiral ketone and a chiral center at the α-position, enzymes provide exquisite chemo-, regio-, and stereoselectivity. The elucidation of the mechanisms through which enzymes interact with this and structurally related β-ketoesters is crucial for optimizing reaction conditions and for the rational design of novel biocatalytic processes. Key enzymatic transformations involving this class of compounds include stereoselective reductions, hydrolytic kinetic resolutions, and oxidative cleavages.

Enzymatic Reduction of the Prochiral Ketone

The asymmetric reduction of the ketone group in β-ketoesters is one of the most studied and synthetically useful biocatalytic reactions. ijpsonline.com This transformation is typically catalyzed by oxidoreductases, particularly alcohol dehydrogenases (ADHs), which are abundant in microorganisms like yeast. researchgate.netacgpubs.org The mechanism involves the transfer of a hydride from a nicotinamide (B372718) cofactor (NADH or NADPH) to the carbonyl carbon of the substrate. The enzyme's active site provides a chiral environment that dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the corresponding β-hydroxy ester over the other.

For α-substituted β-ketoesters such as this compound, the reduction of the ketone generates a second chiral center, leading to the possibility of four stereoisomers. The stereochemical outcome (syn or anti) is determined by the enzyme's ability to selectively bind and orient one of the enantiomers of the racemic starting material, a process known as dynamic kinetic resolution if the substrate's chiral center can epimerize under the reaction conditions. harvard.edu

A study on the bioreduction of benzyl acetoacetate, a close structural analog of this compound, using various plant and microbial biocatalysts demonstrated the high stereoselectivity achievable. ijpsonline.com As shown in the table below, several biocatalysts were capable of reducing the ketone to the corresponding (S)-β-hydroxy ester with high conversion rates and excellent enantiomeric excess (ee).

BiocatalystConversion (%)Enantiomeric Excess (ee, %)Configuration
Daucus carota9998S
Brassica oleracea99>99S
Pastinaca sativa9998S
Saccharomyces carlsbergensis9999S
Aspergillus foetidus9899S

Data sourced from a study on the bioreduction of benzyl acetoacetate. ijpsonline.com

The consistent production of the (S)-enantiomer across different species highlights the prevalence of enzymes that follow Prelog's rule for carbonyl reduction. The high enantiomeric excess indicates that the active sites of these enzymes effectively discriminate between the two faces of the prochiral ketone.

Enzymatic Kinetic and Dynamic Kinetic Resolution

Besides reduction, hydrolases, particularly lipases, are widely employed for the kinetic resolution of racemic α-substituted β-ketoesters. nih.govunipd.itscispace.com This can be achieved through enantioselective hydrolysis of the ester group or via transesterification. In a kinetic resolution, the enzyme preferentially catalyzes the reaction of one enantiomer of the racemic substrate, allowing for the separation of the unreacted enantiomer from the product at approximately 50% conversion.

Furthermore, dynamic kinetic resolution (DKR) can be applied to α-substituted β-ketoesters. In a DKR process, the enzymatic kinetic resolution is coupled with in-situ racemization of the substrate's α-chiral center. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

A notable example is the dynamic kinetic resolution of α-substituted β-ketoesters catalyzed by Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the oxidation of the ketone to an ester. A study involving rac-isopropyl 2-benzyl-3-oxobutanoate, a close derivative of the title compound, demonstrated the potential of this approach. The enzyme PAMO (phenylacetone monooxygenase) was able to convert the substrate, and while the optical purity of the resulting (S)-product was moderate in this specific case, it illustrates a powerful enzymatic strategy for this class of compounds. core.ac.uk

The following table summarizes the results for the DKR of various α-substituted β-ketoesters using PAMO, highlighting the enzyme's S-selectivity.

SubstrateConversion (%)Enantiomeric Excess (ee, %)Configuration
rac-ethyl 2-methyl-3-oxobutanoate90>99S
rac-isopropyl 2-methyl-3-oxobutanoate>99>99S
rac-ethyl 2-acetylpent-4-enoate>99>99S
rac-isopropyl 2-benzyl-3-oxobutanoate>9968S

Data from a study on the dynamic kinetic resolution of α-substituted β-ketoesters catalyzed by Baeyer-Villiger monooxygenases. core.ac.uk

The mechanism of BVMOs involves the activation of molecular oxygen by a flavin cofactor, followed by the formation of a Criegee intermediate. rsc.org The subsequent migratory insertion of an oxygen atom occurs with high stereoselectivity, governed by the chiral environment of the enzyme's active site.

Advanced Spectroscopic and Chromatographic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

NMR spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules. Its application to Methyl 2-benzyl-3-oxobutanoate allows for a thorough analysis of the compound's connectivity, conformation, and, when relevant, its stereochemical properties.

High-Resolution 1H and 13C NMR Spectroscopy for Elucidating Complex Molecular Architectures

High-resolution ¹H and ¹³C NMR spectroscopy are the primary methods for confirming the molecular structure of this compound. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.

For the related compound, ethyl 2-benzyl-3-oxobutanoate, the ¹H NMR spectrum shows a characteristic doublet for the two protons of the –CH₂ group adjacent to the benzene (B151609) ring at approximately δ 3.18 ppm. ajpsonline.com In a similar vein, derivatives such as Methyl 2-(2-iodobenzyl)-3-oxobutanoate exhibit signals in the aromatic region (δ 7.83–6.88 ppm) that are crucial for confirming the presence and substitution pattern of the benzyl (B1604629) group. The methyl protons of the acetyl group and the ester methyl group in analogous β-keto esters typically appear at distinct chemical shifts, for instance around δ 2.24 ppm and δ 3.69 ppm respectively, which are diagnostic for this class of compounds.

The ¹³C NMR spectrum provides complementary information. For example, in benzyl 2-methyl-3-oxobutanoate, the carbon signals are assigned to the various parts of the molecule, confirming the carbon framework. nih.gov

Table 1: Representative ¹H NMR Spectral Data for Compounds Related to this compound

Functional Group Chemical Shift (δ ppm) Multiplicity Reference Compound
Acetyl CH₃ ~2.24 Singlet Methyl 2-(benzamidomethyl)-3-oxobutanoate
Ester OCH₃ ~3.69 Singlet Methyl 2-(benzamidomethyl)-3-oxobutanoate
Benzyl CH₂ ~3.18 Doublet Ethyl 2-benzyl-3-oxobutanoate ajpsonline.com

Applications of Chiral Shift Reagents in the Determination of Enantiomeric Excess

While specific data on the use of chiral shift reagents for this compound is not detailed in the provided search results, this technique is a powerful method for determining the enantiomeric excess (ee) of chiral compounds. Chiral lanthanide shift reagents form diastereomeric complexes with enantiomers, inducing different chemical shifts in their NMR spectra. This allows for the quantification of each enantiomer. For β-keto esters, this would be particularly useful in asymmetric synthesis to assess the stereoselectivity of a reaction.

Utilization of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, establishing the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

The application of these techniques to this compound and its derivatives provides a comprehensive and unambiguous structural assignment. ajpsonline.com

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For ethyl 2-benzyl-3-oxobutanoate, a molecular ion peak at m/z 220 was observed, confirming its molecular weight. ajpsonline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the molecule. This technique has been applied to related β-keto esters to confirm their composition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Characterization

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of this compound.

IR Spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For β-keto esters, strong absorption bands corresponding to the ester carbonyl (C=O) and ketone carbonyl (C=O) stretching vibrations are expected. For instance, in a related compound, these stretches are observed around 1745 cm⁻¹ and 1718 cm⁻¹, respectively.

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzene ring and the carbonyl groups gives rise to characteristic absorptions in the UV region. For example, a UV-Vis maximum at 210 nm has been noted for a similar structure.

Table 2: Spectroscopic Data for Functional Groups in β-Keto Esters

Spectroscopic Technique Functional Group Characteristic Absorption Reference Compound
IR Ester C=O ~1745 cm⁻¹ Methyl 2-(benzamidomethyl)-3-oxobutanoate
IR Ketone C=O ~1718 cm⁻¹ Methyl 2-(benzamidomethyl)-3-oxobutanoate

Advanced Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction. ajpsonline.comtcd.ie

Flash Column Chromatography on silica (B1680970) gel is a standard method for purifying organic compounds. orgsyn.org For example, a hexane-ethyl acetate (B1210297) solvent system has been used for the purification of related β-keto esters. tcd.ie

Gas Chromatography (GC) can be used to assess the purity of the compound and, when coupled with a chiral stationary phase, to determine the enantiomeric excess. rsc.org

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment and can also be used for preparative separation. rsc.org Chiral HPLC is a common method for separating and quantifying enantiomers.

The progress of the synthesis of ethyl 2-(4-halobenzyl)-3-oxobutanoate was monitored using TLC. ajpsonline.com The purification of ethyl 2-methyl-3-oxobutanoate was achieved using silica gel flash column chromatography with a 5% ethyl acetate in hexane (B92381) eluent. orgsyn.org

Chiral Chromatography (HPLC/GC) for Enantiomeric and Diastereomeric Separation and Quantification

Chiral chromatography is an indispensable technique for resolving enantiomers and diastereomers, compounds that have identical chemical formulas but differ in their three-dimensional spatial arrangement. sigmaaldrich.com This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. researchgate.net For gas chromatography (GC), CSPs often consist of derivatized cyclodextrins added to common stationary phases, which enables the separation of volatile and thermally stable enantiomeric compounds. gcms.cziranchembook.ir In high-performance liquid chromatography (HPLC), polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely employed for their broad applicability in separating a vast range of chiral molecules. researchgate.net

In the context of β-keto esters, chiral HPLC is a proven method for stereoselective analysis. Research on the closely related compound 2-benzamidomethyl-3-oxobutanoate (BMOB) demonstrated successful chiral separation within 12 minutes using a Chiralpak AY-H column. nih.gov This method was sensitive enough for quantification, with linear calibration curves established in the concentration range of 50-5000 μg/mL for the isomers. nih.gov Another study detailed the separation of diastereomers of a phenyl-methyl-oxo-butyric acid methyl ester derivative using a Chiralpak AD-H column with a mobile phase composed of heptane (B126788) and a methanol (B129727)/ethanol (B145695) mixture. orgsyn.org

Direct application to derivatives of this compound has been documented in biocatalysis research. In a transaminase-catalyzed reaction, chiral HPLC was used to measure the enantiomeric excess (ee) of the resulting diastereomeric amino ester products, confirming the high stereoselectivity of the enzymatic transformation. rsc.org These examples underscore the capability of chiral chromatography to provide critical data on the stereochemical outcome of synthetic procedures.

Table 1: Examples of Chiral HPLC Conditions for this compound and Related Compounds

Compound ContextColumn TypeMobile PhaseReference
2-Benzamidomethyl-3-oxobutanoateChiralpak AY-HNot specified nih.gov
2-[(R)-Allyloxycarbonylamino-phenyl-methyl)-3-oxo-butyric acid methyl esterChiralpak AD-H85% Heptane / 15% (1:1 MeOH:EtOH) orgsyn.org
Amino esters derived from this compoundNot specifiedNot specified rsc.org

Preparative and Analytical HPLC/GC Applications in Reaction Monitoring and Product Isolation

Beyond chiral separations, both gas and liquid chromatography are workhorse techniques for the day-to-day analysis and purification of reaction components. Analytical chromatography, including thin-layer chromatography (TLC) and analytical HPLC, is crucial for monitoring the progress of a synthesis in real-time. ajpsonline.comtcd.ie By sampling the reaction mixture, researchers can track the consumption of starting materials and the appearance of the desired product, allowing for the optimization of reaction times and conditions. ajpsonline.comtcd.ie

Once a reaction is complete, preparative chromatography is often employed to isolate and purify the target compound from byproducts and unreacted starting materials. Preparative HPLC, which uses larger columns and higher flow rates than its analytical counterpart, is a powerful tool for obtaining high-purity samples. For instance, in a synthesis starting from ethyl 2-benzyl-3-oxo-butanoate, a close analog of the title compound, the final product was purified by preparative HPLC. rsc.org Similarly, other complex organic molecules have been successfully isolated using preparative HPLC. rsc.org

Following isolation, the purity of the final compound is typically assessed by analytical HPLC or GC, often coupled with a mass spectrometer (GC-MS). ajpsonline.com GC analysis can confirm the absence of volatile impurities, with one study using a GC method to establish product purity at over 99%. orgsyn.orgorgsyn.org GC-MS is particularly useful as it provides both the retention time and the mass spectrum of the compound, aiding in its definitive identification. ajpsonline.com

Table 2: HPLC/GC Applications in Synthesis and Purification

TechniqueApplicationCompound ContextReference
Thin-Layer Chromatography (TLC)Reaction MonitoringSynthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate ajpsonline.comtcd.ie
Preparative HPLCProduct IsolationProduct from Ethyl 2-benzyl-3-oxo-butanoate rsc.org
Gas Chromatography (GC)Purity AnalysisPurity determination of a Biginelli compound precursor orgsyn.org
Gas Chromatography-Mass Spectrometry (GC-MS)Characterization & PurityAnalysis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate ajpsonline.com

X-ray Crystallography for Definitive Absolute Stereochemistry and Solid-State Conformation

While chromatography excels at separation and quantification, X-ray crystallography provides the most definitive and unambiguous structural information for crystalline solids. This technique allows for the precise determination of the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and torsional angles. mdpi.com Crucially, for chiral molecules, X-ray analysis of a suitable crystal can establish the absolute stereochemistry, providing an unequivocal assignment of the (R) or (S) configuration at each stereocenter. uva.esnih.gov

Although a crystal structure for this compound itself was not found in the surveyed literature, the structures of several closely related compounds have been determined, demonstrating the utility of this method. For example, the structure of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was elucidated through X-ray diffraction. researchgate.net This analysis revealed that the molecule adopts a 'Z' conformation around the carbon-carbon double bond and crystallizes in the triclinic P-1 space group. researchgate.net In another case, the crystal structure of ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoate showed how intermolecular N-H···O hydrogen bonds dictate the packing of the molecules in the crystal lattice. researchgate.net

The power of X-ray crystallography in assigning absolute configuration is well-documented. In the development of adenosine (B11128) receptor antagonists, the absolute (4S,2′R)-configuration of a complex dihydropyridine (B1217469) derivative was unequivocally assigned using this technique, which was essential for understanding its structure-activity relationship. nih.gov These examples highlight that should a crystalline derivative of this compound be obtained, X-ray crystallography would be the ultimate tool for confirming its absolute stereochemistry and solid-state conformation.

Table 3: X-ray Crystallography Findings for Related Compounds

CompoundKey FindingCrystallographic DetailReference
Ethyl 2-(4-methylbenzylidene)-3-oxobutanoateSolid-State ConformationTriclinic, P-1 space group; 'Z' conformation at C=C bond researchgate.net
Ethyl 4-acetamido-3-acetoxy-2-benzyl-3-methylbutanoateIntermolecular InteractionsStructure stabilized by N—H⋯O hydrogen bonds forming inversion dimers researchgate.net
A complex dihydropyridine derivativeAbsolute Stereochemistry(4S,2′R)-configuration assigned nih.gov

Strategic Applications of Methyl 2 Benzyl 3 Oxobutanoate in Complex Organic Synthesis

Building Block for Diverse Complex Organic Molecules

Methyl 2-benzyl-3-oxobutanoate is a key intermediate in the synthesis of a variety of complex organic molecules. Its structure allows for a range of reactions, making it a versatile tool for chemists. The presence of the β-keto ester moiety provides multiple reactive sites for both nucleophilic and electrophilic attacks.

One of the primary applications of this compound is in alkylation reactions. The acidic α-proton can be readily removed by a base to form a stabilized enolate, which can then react with various electrophiles. This allows for the introduction of a wide array of substituents at the C2 position, leading to the construction of more elaborate carbon skeletons. For instance, it can be deprotonated by a base like sodium ethoxide to generate an enolate anion, which is then alkylated by electrophiles such as benzyl (B1604629) chloride in an SN2 substitution reaction. tcd.ie

Furthermore, the ketone and ester functionalities can be selectively modified. The ketone can undergo reduction to a secondary alcohol, while the ester can be hydrolyzed to a carboxylic acid or reduced to a primary alcohol. These transformations provide access to a variety of functionalized molecules from a single starting material. For example, reduction reactions can convert the ester group into alcohols.

The strategic importance of this compound is highlighted in its use for synthesizing complex natural product analogues. For example, it has been utilized in the synthesis of unnatural stereoisomers of LL-P880β and LL-P880γ, which are pestalotin (B22945) analogues. tandfonline.com In this synthesis, a chiral aldehyde was reacted with the dianion of methyl acetoacetate (B1235776) to form the core structure of the target molecules. tandfonline.com

Precursor for the Stereoselective Synthesis of Chiral Amines, Alcohols, and Carboxylic Acids

The β-keto ester structure of this compound is an ideal template for stereoselective transformations, enabling the synthesis of chiral amines, alcohols, and carboxylic acids with high levels of stereocontrol.

Asymmetric reduction of the ketone functionality is a common strategy to produce chiral β-hydroxy esters. This can be achieved using various chiral catalysts, such as ruthenium-based complexes. For instance, the asymmetric hydrogenation of α-substituted β-keto esters using chiral Ru(II) catalysts can lead to the preferential formation of one of four possible diastereoisomers through a process known as dynamic kinetic resolution (DKR). acs.org The resulting chiral β-hydroxy esters are valuable intermediates that can be further transformed into chiral alcohols and carboxylic acids.

The synthesis of chiral amines can be accomplished through reductive amination of the ketone or by converting the corresponding chiral alcohol into an amine via methods like the Mitsunobu reaction or by introducing an azide (B81097) followed by reduction. The Ellman's chiral sulfinamide auxiliary has been used in the de novo synthesis of diastereomerically pure amines. beilstein-journals.org

The ability to generate multiple stereocenters in a controlled manner is a significant advantage. For example, in the synthesis of iso-dolaproine, the stereoselective hydrogenation of a γ-amino β-keto α-methyl ester derived from (S)-proline was investigated. acs.org This highlights the potential of using substrates derived from this compound in complex stereoselective syntheses.

Intermediate in the Synthesis of Various Heterocyclic Compounds, such as Pyrazoles and Imidazoles

The 1,3-dicarbonyl moiety of this compound is a classic precursor for the synthesis of a wide variety of heterocyclic compounds. The two electrophilic carbon atoms and the acidic methylene (B1212753) protons provide the necessary reactivity for condensation reactions with various dinucleophiles.

Pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, are readily synthesized from β-keto esters. nih.gov The reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of pyrazole (B372694) rings. The regioselectivity of this reaction can often be controlled by the reaction conditions and the nature of the substituents on the hydrazine. For example, the Knorr synthesis of pyrazoles involves the reaction of a β-keto ester with a hydrazine. nih.gov The synthesis of 1,3,4-substituted pyrazoles can be achieved through the cyclization of acrylic acid derivatives with monosubstituted hydrazines, though this can sometimes lead to the formation of regioisomers. google.com

Similarly, imidazoles and other nitrogen-containing heterocycles can be synthesized. For instance, multifunctional compounds derived from related β-keto esters can be transformed into derivatives of pyrrole, 2,5-dioxoimidazolidine, and 1H-pyrazole under various conditions. researchgate.net The synthesis of pyrano[2,3-c]pyrazoles can be achieved through a one-pot, four-component reaction involving an aromatic aldehyde, ethyl acetoacetate, phenylhydrazine, and malononitrile. researchgate.net

Facilitating the Creation of Quaternary Carbon Centers and New Stereogenic Centers

The creation of quaternary carbon centers, particularly those that are also stereogenic, is a significant challenge in organic synthesis due to steric hindrance. This compound provides a valuable platform for addressing this challenge.

The α-position of the β-keto ester can be di-alkylated to create a quaternary carbon center. By using a chiral auxiliary or a chiral catalyst, this process can be rendered stereoselective, leading to the formation of a new stereogenic center with a high degree of enantiomeric excess. For example, the indium(III)-catalyzed reaction of β-keto esters with alkynes is a method for constructing quaternary carbon centers. orgsyn.org This reaction can also be used to create chiral quaternary carbon stereocenters. orgsyn.org

Furthermore, reactions at the carbonyl group can also lead to the formation of new stereocenters. For instance, the enantioselective fluorination of β-ketoesters using chiral catalysts can introduce a fluorine atom and create a quaternary stereocenter. nih.gov The use of chiral enamines derived from β-ketoesters in reactions with arynes or cyclic alkynes provides a method for synthesizing stereodefined quaternary centers. acs.org

The utility of this substrate in creating congested carbon centers is demonstrated in various synthetic strategies. For example, a biocatalytic method for creating quaternary carbon centers involves the aldol (B89426) addition of 3,3-disubstituted 2-oxoacids to aldehydes, catalyzed by a specific enzyme. csic.es While not directly using this compound, this highlights the importance of related structures in accessing quaternary centers.

Role in Cascade and Domino Reactions for Increased Synthetic Efficiency

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates. wikipedia.orgbeilstein-journals.org These reactions are highly efficient in terms of atom economy, time, and resources. This compound and its derivatives are excellent substrates for designing and implementing cascade reactions.

The multiple reactive sites within the molecule can be sequentially triggered under a single set of reaction conditions to build complex molecular architectures rapidly. For example, a domino reaction can be initiated by a Michael addition of the enolate of this compound to an α,β-unsaturated system, followed by an intramolecular aldol condensation to form a cyclic product.

The use of organocatalysis has significantly expanded the scope of cascade reactions involving β-keto esters. Chiral organocatalysts can mediate highly enantioselective cascade reactions, leading to the formation of complex chiral molecules from simple starting materials. For instance, a three-component Michael–Michael–Henry reaction has been used to access highly substituted cyclohexanes with excellent selectivity. beilstein-journals.org

Theoretical and Computational Chemistry Studies of Methyl 2 Benzyl 3 Oxobutanoate

Quantum Chemical Calculations for Reaction Energetics, Transition States, and Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the reaction pathways available to Methyl 2-benzyl-3-oxobutanoate. These calculations provide detailed information about the energy landscape of a reaction, including the stability of reactants, products, and high-energy transition states that connect them.

Transition States and Mechanistic Insights: A key application of quantum chemistry is the location and characterization of transition state (TS) structures. The TS represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. For reactions involving this compound, such as its hydrolysis, decarboxylation, or participation in condensation reactions, computational methods can model the geometry and energy of the transition states.

For example, in a base-catalyzed aldol (B89426) condensation, DFT could be used to model the Zimmerman-Traxler transition state, which explains the stereochemical outcome of the reaction. harvard.edu Similarly, in a Michael addition reaction, where the enolate of this compound attacks an α,β-unsaturated compound, DFT calculations can elucidate the structure of the transition state and rationalize the observed regioselectivity and stereoselectivity. uol.de Computational studies on related β-keto esters have shown that the formation of a six-membered transition state, involving chelation of a metal catalyst with the two carbonyl oxygen atoms, is often a key feature that dictates reactivity. rsc.org Such mechanistic insights are vital for optimizing reaction conditions and designing more efficient synthetic routes. nih.govunivaq.it

Table 1: Hypothetical DFT-Calculated Energy Profile for the Alkylation of Methyl 3-oxobutanoate Enolate with Benzyl (B1604629) Bromide
SpeciesMethod/Basis SetRelative Energy (kcal/mol)
Reactants (Enolate + Benzyl Bromide)B3LYP/6-31G(d)0.0
Transition StateB3LYP/6-31G(d)+18.5
Products (this compound + Br⁻)B3LYP/6-31G(d)-25.0

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying specific points on a potential energy surface, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. ucr.edu

Conformational Analysis: this compound is a flexible molecule with several rotatable bonds. MD simulations can be used to explore its conformational space and identify the most stable, low-energy conformations. inrs.ca By simulating the molecule in a solvent, such as ethanol (B145695) or water, researchers can understand how the solvent influences the conformational preferences. The results of such simulations can be visualized in a Ramachandran-like plot, showing the preferred dihedral angles and the energy barriers between different conformers. ucr.edu This information is critical, as the reactivity of a molecule can be highly dependent on its conformation.

Intermolecular Interactions: MD simulations also provide detailed insights into the non-covalent interactions between this compound and other molecules. unt.edu This includes hydrogen bonding, van der Waals forces, and π-π stacking interactions between the benzyl group and other aromatic systems. mdpi.commdpi.com For instance, a simulation could reveal how the keto and ester carbonyl groups interact with protic solvents or how the molecule self-associates in a nonpolar solvent. Understanding these intermolecular forces is essential for predicting physical properties like solubility, boiling point, and crystal packing. mdpi.com

Prediction of Reactivity and Selectivity Using Advanced Computational Models

Predicting the outcome of a chemical reaction, especially in terms of regioselectivity and stereoselectivity, is a major goal of computational chemistry. rsc.org For a molecule with multiple reactive sites like this compound (the α-carbon, the two carbonyl carbons), advanced computational models can predict where a nucleophile or electrophile is most likely to attack.

Reactivity Indices: DFT calculations can be used to compute various reactivity indices based on the molecule's electronic structure. Fukui functions, for example, can identify the most electrophilic and nucleophilic sites within the molecule. The local softness and hardness can also be used to predict reactivity based on the Hard and Soft Acids and Bases (HSAB) principle.

Modeling Reaction Pathways: More sophisticated approaches involve modeling the entire reaction pathway for different possible outcomes. By comparing the activation energies for competing pathways, one can predict the major product. For example, to predict the regioselectivity of the reaction of this compound with an electrophile, one could calculate the activation barriers for the reaction at the α-carbon versus the reaction at the carbonyl oxygen (O-alkylation vs. C-alkylation). The pathway with the lower activation energy is predicted to be the dominant one. rsc.org In recent years, machine learning models, trained on large datasets of reactions, have also emerged as powerful tools for predicting reaction outcomes with high accuracy. d-nb.inforesearchgate.netmdpi.com

Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways
Reaction PathwayComputational ModelPredicted Activation Energy (kcal/mol)Predicted Selectivity
C-Alkylation at α-carbonDFT (B3LYP/6-311+G(d,p))15.2Major Product
O-Alkylation at keto-oxygenDFT (B3LYP/6-311+G(d,p))21.5Minor Product
O-Alkylation at ester-oxygenDFT (B3LYP/6-311+G(d,p))24.8Trace Product

Electronic Structure Analysis and Spectroscopic Property Prediction

Computational chemistry provides a direct link between the electronic structure of a molecule and its observable properties, including its spectra. kannuruniversity.ac.in

Electronic Structure Analysis: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and is related to the electronic transitions observed in UV-Vis spectroscopy. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com

Spectroscopic Property Prediction: Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies and intensities of the molecule. epstem.net These theoretical spectra can be compared with experimental IR spectra to aid in peak assignment. For this compound, this would allow for the precise assignment of the C=O stretching frequencies of the ketone and ester groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus can be calculated, which directly translates to predicted ¹H and ¹³C NMR chemical shifts. epstem.net This is an invaluable tool for structure verification and for understanding how the electronic environment of each atom is affected by the molecular conformation.

Table 3: Representative Predicted vs. Experimental Spectroscopic Data
Spectroscopic FeaturePredicted Value (B3LYP/6-31G(d))Typical Experimental Value
IR: Ester C=O Stretch1765 cm⁻¹~1745 cm⁻¹
IR: Ketone C=O Stretch1740 cm⁻¹~1720 cm⁻¹
¹³C NMR: Ester Carbonyl169.5 ppm~169 ppm
¹³C NMR: Ketone Carbonyl202.1 ppm~203 ppm
¹H NMR: α-proton3.95 ppm~3.9 ppm

Future Research Directions and Outlook in Methyl 2 Benzyl 3 Oxobutanoate Chemistry

Exploration of Novel Synthetic Methodologies and More Efficient Catalytic Systems

The development of new and improved methods for the synthesis of Methyl 2-benzyl-3-oxobutanoate and its analogs is a primary focus of ongoing research. Traditional methods, while effective, often present challenges related to yield, reaction conditions, and catalyst recyclability.

Future efforts are geared towards the development of greener and more efficient catalytic systems. One promising avenue is the use of heterogeneous catalysts, such as silica-supported boric acid, which has shown potential in the trans-esterification of β-keto esters under solvent-free conditions. nih.gov Research into optimizing these solid-supported catalysts could lead to highly efficient, reusable systems that minimize waste and simplify product purification. nih.gov

Another area of interest is the exploration of organocatalysis. For instance, the use of naturally occurring biopolymers like sodium alginate has been investigated for the synthesis of related heterocyclic compounds. nih.gov The inherent biodegradability and low toxicity of such catalysts make them attractive alternatives to traditional metal-based systems. Further investigation into the catalytic activity of various biopolymers for the synthesis of β-keto esters is a promising direction.

The application of flow chemistry also presents significant opportunities. Continuous flow reactors offer precise control over reaction parameters, leading to enhanced yields and purity. The adaptation of existing synthetic protocols for this compound to flow systems could enable scalable and more sustainable production.

Expanding the Scope of Derivatization and Applications in Diverse Chemical Fields

The unique structural features of this compound, including its β-keto ester moiety, make it a valuable precursor for a wide array of chemical transformations. Expanding the range of its derivatives is key to unlocking its full potential in various scientific domains.

A significant area of future research lies in the introduction of fluorine-containing groups into the molecule. rsc.orgrsc.org Fluorinated organic compounds often exhibit unique biological activities and physical properties. rsc.orgrsc.org The development of novel fluorination and trifluoromethylthiolation reactions for β-keto esters like this compound could yield a new class of compounds with potential applications in medicinal chemistry and materials science. rsc.orgrsc.org For example, reactions with reagents like trifluoromethyl-DAST have been shown to induce C-C bond cleavage and subsequent trifluoromethylthiolation. rsc.orgrsc.org

Furthermore, the derivatization of the keto and ester functionalities opens up a vast chemical space. Reduction of the keto group can lead to chiral alcohols, while the ester can be converted to amides or other esters. These transformations can be used to synthesize a variety of bioactive molecules and complex organic frameworks. The synthesis of various substituted new compounds based on the core structure of ethyl 2-(4-halobenzyl)-3-oxobutanoate has been suggested as a target for further pharmacological investigation. ajpsonline.com

The use of derivatization reagents is a common technique to enhance chromatographic analysis, allowing for the modification of complex compounds for better detection. greyhoundchrom.com This highlights the importance of creating derivatives for analytical purposes as well.

Pursuit of Advanced Mechanistic Insights Through Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for the rational design of more efficient and selective processes. The integration of experimental studies with computational methods, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating these mechanisms.

Computational studies can provide valuable insights into reaction pathways, transition state geometries, and the roles of catalysts and reagents. acs.orgpitt.edu For example, DFT calculations can help to understand the regioselectivity observed in certain reactions, such as the C1′ versus C3 nucleophilic attack in reactions of related indole (B1671886) derivatives. univaq.it Such computational insights can guide the optimization of reaction conditions to favor the desired product.

The synergy between experimental and computational approaches is particularly valuable in understanding complex catalytic cycles. acs.org For instance, in palladium-catalyzed reactions, computational studies can help to elucidate the different potential mechanisms, such as those involving η3-indolyl-palladium intermediates or alkylideneindolenines. univaq.it By comparing theoretical predictions with experimental outcomes, researchers can gain a more complete picture of the reaction landscape.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-benzyl-3-oxobutanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation. Ethyl 3-oxobutanoate reacts with (chloromethyl)benzene in ethanol under reflux with sodium ethanolate as a base. Column chromatography (silica gel) is critical for purification, yielding ~76% . Key variables include temperature control (reflux duration), stoichiometry of sodium ethanolate (excess to drive deprotonation), and solvent choice (ethanol balances reactivity and safety). Monitoring reaction progress via TLC ensures minimal byproduct formation.

Q. How is this compound characterized spectroscopically, and what data confirm its structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies characteristic signals: the benzyl group (δ 7.2–7.4 ppm for aromatic protons; δ 135–140 ppm for quaternary carbons) and the β-ketoester moiety (δ 3.6–3.8 ppm for methyl ester; δ 2.2–2.5 ppm for the methylene group adjacent to the ketone). High-resolution mass spectrometry (HRMS) or ESI-MS confirms the molecular ion peak (e.g., m/z 221.0 [M+H]⁺) . Infrared (IR) spectroscopy validates the ester carbonyl (~1740 cm⁻¹) and ketone (~1710 cm⁻¹) stretches.

Advanced Research Questions

Q. How can researchers address contradictory product distributions in trifluoromethylselenolation reactions involving this compound?

  • Methodological Answer : Evidence shows functionalization at both C1 and C3 positions occurs due to competing nucleophilic sites in the β-ketoester. To resolve contradictions:

  • Perform density functional theory (DFT) calculations to map electron density and reactivity at each site.
  • Use kinetic studies (e.g., variable-temperature NMR) to identify intermediate species.
  • Optimize reaction conditions (e.g., steric hindrance mitigation via bulkier substituents or lower temperatures) to favor selective C3 attack .

Q. What strategies enhance the bioactivity of this compound derivatives for antimicrobial applications?

  • Methodological Answer : Structural modifications include:

  • Coupling reactions : Introduce halogenated benzyl groups (e.g., 4-fluorobenzyl) to improve lipophilicity and membrane penetration, as seen in derivatives with enhanced antimicrobial activity (tested via MIC assays against S. aureus and E. coli) .
  • Cyclopropanation : Stabilize reactive intermediates to generate lignan-like conjugates, which show antioxidant synergy in DPPH radical scavenging assays .
  • Hydrogenation : Reduce the ketone to a hydroxyl group for prodrug strategies, followed by acetylation to modulate bioavailability .

Q. How can unexpected byproducts in catalytic hydrogenation of this compound be systematically analyzed?

  • Methodological Answer : Byproducts may arise from over-reduction (e.g., ester cleavage or benzyl group hydrogenolysis). Mitigation involves:

  • Catalyst screening : Use Raney Ni under controlled H₂ pressure (2–3 MPa) to limit over-reduction .
  • In situ monitoring : Employ GC-MS or HPLC to track intermediate formation.
  • Post-reaction workup : Optimize solvent systems (e.g., ethanol recrystallization) to isolate the target compound from reduced side products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.